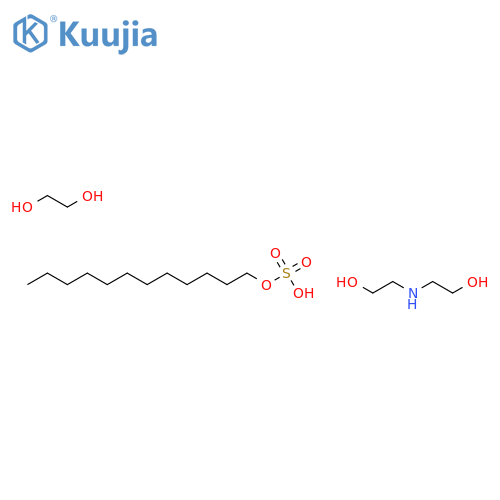Cas no 81859-24-7 (Polyquaternium 10)

Polyquaternium 10 structure
商品名:Polyquaternium 10
CAS番号:81859-24-7
MF:C25H50ClNO16
メガワット:656.114609241486
MDL:MFCD01771473
CID:60377
Polyquaternium 10 化学的及び物理的性質
名前と識別子
-
- Polyquaternium-10
- Cellulose 2-hydroxyethyl 2-[2-hydroxy-3-(trimethylammonio)propoxy]ethyl 2-hydroxy-3-(trimethylammonio)propyl ether chloride
- Polyquaternium 10
- POLYQUATERNIUM-10 POLYMERIC QUATERNARY AMMONIUM SALT OF HYDROXYETHYL CELLULOSE REACTED WITH A TRIMETHYL AMMONIUM EXPOXI...
-
- MDL: MFCD01771473
- インチ: InChI=1S/C12H26O4S.C4H11NO2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7;3-1-2-4/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2;3-4H,1-2H2
- InChIKey: CLLKUSRBGZGQSF-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCOS(=O)(=O)O.OCCNCCO.OCCO
じっけんとくせい
- ゆうかいてん: 290°C
Polyquaternium 10 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
Polyquaternium 10 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P688125-1g |
Polyquaternium 10 |
81859-24-7 | 1g |
$ 90.00 | 2022-06-03 | ||
| abcr | AB400132-25g |
Polyquaternium-10; . |
81859-24-7 | 25g |
€129.30 | 2025-02-19 | ||
| TRC | P688125-25g |
Polyquaternium 10 |
81859-24-7 | 25g |
$276.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P904466-25g |
Polyquaternium-10 |
81859-24-7 | 98% | 25g |
¥1,508.00 | 2022-09-01 | |
| TRC | P688125-5g |
Polyquaternium 10 |
81859-24-7 | 5g |
$ 135.00 | 2022-06-03 | ||
| abcr | AB400132-5 g |
Polyquaternium-10; . |
81859-24-7 | 5 g |
€73.20 | 2023-07-19 | ||
| abcr | AB400132-100g |
Polyquaternium-10; . |
81859-24-7 | 100g |
€304.40 | 2025-02-19 | ||
| Aaron | AR01DQQQ-500g |
Cellulose, 2-hydroxyethyl2-[2-hydroxy-3-(trimethylammonio)propoxy]ethyl2-hydroxy-3-(trimethylammonio)propyl ether, chloride |
81859-24-7 | 99% | 500g |
$65.00 | 2025-02-11 | |
| A2B Chem LLC | AX19702-25g |
Cellulose, 2-hydroxyethyl2-[2-hydroxy-3-(trimethylammonio)propoxy]ethyl2-hydroxy-3-(trimethylammonio)propyl ether, chloride |
81859-24-7 | Visibility 300-500 mPa. s (2% aqueous solution, 25 ° C) | 25g |
$79.00 | 2024-04-19 | |
| A2B Chem LLC | AX19702-100g |
Cellulose, 2-hydroxyethyl2-[2-hydroxy-3-(trimethylammonio)propoxy]ethyl2-hydroxy-3-(trimethylammonio)propyl ether, chloride |
81859-24-7 | Visibility 300-500 mPa. s (2% aqueous solution, 25 ° C) | 100g |
$188.00 | 2024-04-19 |
Polyquaternium 10 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
81859-24-7 (Polyquaternium 10) 関連製品
- 139-96-8(Triethanolamine Lauryl Sulfate)
- 143-00-0(Diethanolamine Dodecyl Sulfate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81859-24-7)Polyquaternium-10

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:81859-24-7)Polyquaternium 10

清らかである:99%
はかる:100g
価格 ($):184.0